molecular formula C16H8Cl2F3NO4S B13873454 2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate

2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate

Cat. No.: B13873454
M. Wt: 438.2 g/mol
InChI Key: MFIMNOOJDFUILK-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the dichlorophenoxy and quinolinyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

  • Step 1: Preparation of 2,6-Dichlorophenol

      Reagents: Phenol, Chlorine gas

      Conditions: The reaction is carried out in the presence of a catalyst such as ferric chloride at elevated temperatures.

      Reaction: Phenol is chlorinated to produce 2,6-dichlorophenol.

  • Step 2: Synthesis of Quinolinyl Intermediate

      Reagents: Aniline, Glycerol, Sulfuric acid

      Conditions: The reaction is conducted under reflux conditions.

      Reaction: Aniline undergoes cyclization to form the quinoline ring.

  • Step 3: Coupling Reaction

      Reagents: 2,6-Dichlorophenol, Quinolinyl intermediate, Trifluoromethanesulfonic anhydride

      Conditions: The reaction is performed in an inert atmosphere, typically using a solvent like dichloromethane.

      Reaction: The dichlorophenoxy and quinolinyl groups are coupled together in the presence of trifluoromethanesulfonic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, Hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the compound

  • Reduction

      Reagents: Sodium borohydride, Lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Reduced forms of the compound

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Solvent like ethanol or methanol

      Products: Substituted derivatives

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need strong oxidizing agents and acidic conditions, while reduction reactions often require anhydrous conditions and strong reducing agents.

Scientific Research Applications

2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate has a wide range of applications in scientific research:

  • Chemistry

    • Used as a reagent in organic synthesis to introduce dichlorophenoxy and quinolinyl groups into target molecules.
    • Employed in the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored as a potential therapeutic agent due to its unique chemical structure.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: A simpler compound with similar dichlorophenoxy functionality.

    Quinoline: A basic structure that forms part of the quinolinyl group in the compound.

    Trifluoromethanesulfonic anhydride: A reagent used in the synthesis of the compound.

Uniqueness

2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is unique due to the combination of dichlorophenoxy and quinolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H8Cl2F3NO4S

Molecular Weight

438.2 g/mol

IUPAC Name

[2-(2,6-dichlorophenoxy)quinolin-6-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H8Cl2F3NO4S/c17-11-2-1-3-12(18)15(11)25-14-7-4-9-8-10(5-6-13(9)22-14)26-27(23,24)16(19,20)21/h1-8H

InChI Key

MFIMNOOJDFUILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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